![molecular formula C26H28ClN3O B5069598 2,6-di-tert-butyl-4-[5-chloro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069598.png)
2,6-di-tert-butyl-4-[5-chloro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol
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Description
2,6-Di-tert-butylphenol is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
Synthesis Analysis
2,6-Di-tert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . The reaction is as follows: C6H5OH + 2 CH2=C(CH3)2 → ((CH3)3C)2C6H3OH .
Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butylphenol consists of a phenol group with two tert-butyl groups attached to the carbon atoms at the 2nd and 6th positions .
Chemical Reactions Analysis
Its dominant use is as an antioxidant. 2,6-di-tert-butylphenol is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization for polymers .
Physical And Chemical Properties Analysis
2,6-Di-tert-butylphenol is a low-melting colorless solid with a melting point of 34 to 37 °C and a boiling point of 253 °C . It has a molar mass of 206.329 g·mol−1 .
Mechanism of Action
properties
IUPAC Name |
2,6-ditert-butyl-4-(5-chloro-2-pyridin-3-ylbenzimidazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-25(2,3)19-13-18(14-20(23(19)31)26(4,5)6)30-22-10-9-17(27)12-21(22)29-24(30)16-8-7-11-28-15-16/h7-15,31H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCIUQQJLUECCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)Cl)N=C2C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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